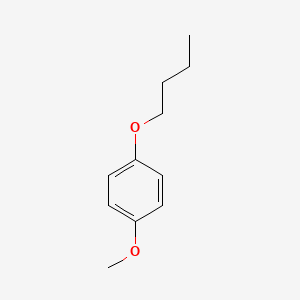1-Butoxy-4-methoxybenzene
CAS No.: 20743-95-7
Cat. No.: VC7957632
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20743-95-7 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 1-butoxy-4-methoxybenzene |
| Standard InChI | InChI=1S/C11H16O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | LBDWIFOIHJVJBH-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)OC |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Representation
1-Butoxy-4-methoxybenzene has the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its IUPAC name, 1-butoxy-4-methoxybenzene, reflects the substitution pattern on the benzene ring (Figure 1). The compound’s structure is confirmed by its InChIKey (LBDWIFOIHJVJBH-UHFFFAOYSA-N) and CAS Registry Number (20743-95-7) .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocols for 1-butoxy-4-methoxybenzene are documented in the provided sources, its structure suggests feasible routes via Williamson ether synthesis or nucleophilic aromatic substitution.
Hypothetical Pathway 1: Williamson Ether Synthesis
-
Protection of Hydroquinone:
Hydroquinone (1,4-dihydroxybenzene) undergoes selective methylation at the para position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃), yielding 4-methoxyphenol. -
Alkylation with 1-Bromobutane:
The phenolic oxygen at position 1 reacts with 1-bromobutane (C₄H₉Br) under basic conditions to form the butoxy group.
This method parallels the synthesis of structurally related ethers like 4-methoxythioanisole (CAS 1879-16-9), where alkylation is employed to introduce sulfur-containing groups .
Hypothetical Pathway 2: Ullmann Coupling
A copper-catalyzed coupling between 4-methoxyphenol and 1-bromobutane could facilitate ether formation, though this approach may require elevated temperatures and prolonged reaction times.
Reactivity and Functionalization
The electron-donating methoxy and butoxy groups activate the benzene ring toward electrophilic aromatic substitution (EAS). Predictable sites for nitration, sulfonation, or halogenation include the ortho and para positions relative to the methoxy group. For instance, nitration would likely yield 1-butoxy-4-methoxy-2-nitrobenzene as the major product.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis |
|---|---|---|
| Density | ~1.05–1.10 g/cm³ | Analogous aryl ethers |
| Boiling Point | 200–250°C | Comparative analysis |
| LogP (Octanol-Water) | ~3.0–3.5 | Computational prediction |
Solubility and Partitioning
The compound is expected to exhibit low water solubility due to its hydrophobic butoxy chain and aromatic core. In organic solvents such as ethanol, ether, or dichloromethane, it is likely fully miscible.
Applications and Industrial Relevance
Role in Organic Synthesis
1-Butoxy-4-methoxybenzene may serve as a building block for synthesizing complex molecules. For example, its ether groups could act as protective motifs in multi-step reactions, akin to applications of 4-methoxythioanisole in thioether chemistry .
Future Research Directions
-
Experimental Characterization: Determination of melting/boiling points, spectral data (IR, NMR), and solubility parameters.
-
Toxicological Studies: In vitro assays to evaluate genotoxicity and metabolic pathways.
-
Application Development: Exploration of its use in polymer chemistry or as a ligand in catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume